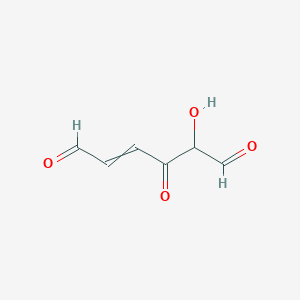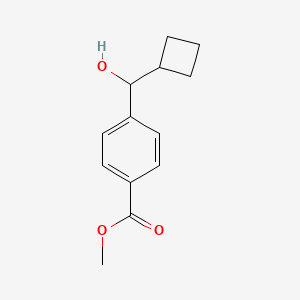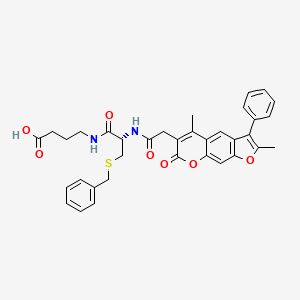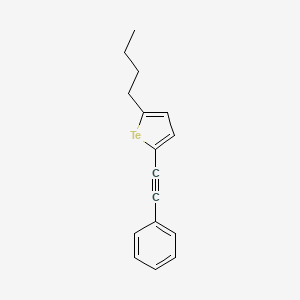![molecular formula C16H15ClN2O B12639367 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-07-9](/img/structure/B12639367.png)
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorinated benzo[h]isoquinolinone core with an aminopropyl side chain, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a chlorinated benzoic acid derivative.
Cyclization: The chlorinated benzoic acid undergoes cyclization with an appropriate amine to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoquinolinone core or the aminopropyl side chain.
Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoquinolinones.
科学的研究の応用
6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl side chain may facilitate binding to enzymes or receptors, while the chlorinated isoquinolinone core can interact with various biological pathways. These interactions can lead to modulation of cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
6-(3-aminopropyl)isoquinolin-1(2H)-one: Lacks the chlorine atom, which may affect its biological activity.
9-chlorobenzo[h]isoquinolin-1(2H)-one: Lacks the aminopropyl side chain, which may influence its binding properties.
6-(3-aminopropyl)-isoquinolin-1(2H)-one: Similar structure but without the benzo[h] fusion, potentially altering its chemical reactivity.
Uniqueness
The presence of both the chlorinated benzo[h]isoquinolinone core and the aminopropyl side chain in 6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one makes it unique. This combination can result in distinct pharmacological properties and chemical reactivity compared to its analogs.
特性
CAS番号 |
919291-07-9 |
|---|---|
分子式 |
C16H15ClN2O |
分子量 |
286.75 g/mol |
IUPAC名 |
6-(3-aminopropyl)-9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15ClN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
InChIキー |
SFDHZYBETWFLFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)

![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)

![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B12639310.png)
![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)

![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12639339.png)

![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
